
3-Phenylethynyl-pyridine
Overview
Description
Its structure combines the aromatic pyridine core with an ethynyl-linked phenyl group, which introduces unique electronic and steric properties. NMR data () confirms its structure: $ ^1H $ NMR (300 MHz, CDCl$ _3 $) shows aromatic proton resonances at δ 8.47–8.45 (m, 1H) and 7.90–7.26 (m, 11H), while $ ^{13}C $ NMR highlights sp-hybridized carbons at δ 94.3 and 87.5 ppm, characteristic of the ethynyl bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylethynyl)pyridine typically involves the coupling of a phenylacetylene with a pyridine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under mild conditions, making it a convenient method for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for 3-(Phenylethynyl)pyridine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the triple bond in the phenylethynyl group to a double or single bond.
Substitution: The phenylethynyl group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce phenylethenyl or phenylethyl derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
3-Phenylethynyl-pyridine exhibits notable chemical reactivity due to its functional groups. The compound is capable of participating in various reactions, including:
- Electrophilic Aromatic Substitution : This allows for the introduction of different substituents onto the aromatic ring, which can be leveraged in drug design and synthesis.
- Formation of Fluorinated Compounds : this compound can react with diazonium salts to form unstable copper complexes that can introduce fluorine atoms into drug molecules. This is particularly useful in enhancing the potency and metabolic stability of pharmaceuticals.
Medicinal Chemistry Applications
The compound has garnered interest for its biological activities, particularly as a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). Key findings include:
- Neuroprotective Effects : Derivatives of this compound have shown promise in treating neurological disorders. For instance, studies indicate that modifications to the phenylethynyl group can significantly influence interactions with biological targets, which is crucial for developing new therapeutic agents .
- Antiproliferative Properties : Research has demonstrated that this compound exhibits antiproliferative effects against cancer cell lines, suggesting its potential role in cancer therapy .
Synthesis and Derivatives
Various synthesis methods have been developed for this compound, allowing it to serve as a building block for more complex organic molecules. The compound's derivatives have been synthesized to explore their biological activities further:
Derivative | Biological Activity | Reference |
---|---|---|
2-Methyl-6-(phenylethynyl)-pyridine | mGluR5 antagonist; potential treatment for Fragile X syndrome | |
Fluorinated derivatives | Enhanced drug potency and selectivity |
Material Science Applications
In addition to its medicinal uses, this compound is also being explored in materials science:
- Advanced Materials Development : The compound is utilized in creating polymers and electronic devices due to its unique electronic properties derived from the phenylethynyl group. This application highlights its versatility beyond traditional organic chemistry .
Case Studies and Research Findings
- Neuropharmacology : In studies involving animal models, 2-Methyl-6-(phenylethynyl)-pyridine was shown to reverse behavioral deficits associated with Fragile X syndrome by acting on mGluR5 receptors. This underscores the compound's therapeutic potential in neurodevelopmental disorders .
- Cancer Research : Investigations into the antiproliferative effects of this compound derivatives revealed significant activity against various cancer cell lines, indicating a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 3-(Phenylethynyl)pyridine involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key Observations :
- Substituent Effects : The ethynyl group in this compound enhances electron-withdrawing properties compared to 3-phenylpyridine, which lacks a spacer. This difference may influence reactivity in metal-catalyzed reactions .
Physical Properties
Key Observations :
- Melting Points : Chloro- and nitro-substituted pyridines () exhibit higher melting points (268–292°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) compared to this compound, though its data is unavailable .
- Synthetic Yields : Derivatives with chloro substituents () achieve moderate yields (67–81%), while Q12 () reaches 76%, suggesting substituent choice impacts synthetic efficiency .
Spectroscopic Data
Key Observations :
- NMR Shifts: The ethynyl group in this compound causes distinct sp-hybridized carbon signals (δ 94.3, 87.5 ppm) absent in non-ethynyl analogs .
- IR Features : Q12 () shows a nitrile stretch at 2201 cm$ ^{-1 $), absent in this compound, highlighting functional group differences .
Biological Activity
3-Phenylethynyl-pyridine is an organic compound classified as a pyridine derivative, characterized by the presence of a phenylethynyl group at the third position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Its mechanism of action primarily involves the inhibition of specific molecular targets, notably Src kinase and metabotropic glutamate receptor 5 (mGluR5). The inhibition of these targets can lead to significant cellular effects, including the suppression of tumor growth.
Table 1: Summary of Biological Activities
Activity Type | Target | Effect | Reference |
---|---|---|---|
Antiproliferative | Src kinase | Inhibition of cancer cell proliferation | |
Antagonist | mGluR5 | Modulation of neuronal signaling |
This compound acts as an antagonist at the mGluR5 receptor. This interaction is crucial as mGluR5 is involved in various signaling pathways related to cell growth and survival. The compound's ability to inhibit Src kinase further enhances its potential as a therapeutic agent, particularly in oncology.
Biochemical Pathways
The inhibition of Src kinase affects multiple biochemical pathways, which are essential for cell signaling, gene expression, and cellular metabolism. This multifaceted impact underscores the compound's potential utility in cancer therapy.
Pharmacokinetics
Preliminary studies suggest that this compound possesses sufficient bioavailability to interact effectively with its molecular targets. This characteristic is vital for its potential application in therapeutic contexts.
Cancer Research
A study focusing on the antiproliferative effects of this compound revealed that it significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The compound's efficacy was attributed to its ability to inhibit critical signaling pathways involved in tumor growth.
Neuropharmacology
In neuropharmacological studies, this compound's role as an mGluR5 antagonist has been explored. It has been shown to modulate synaptic transmission and may have implications for treating neurological disorders characterized by dysregulated glutamate signaling.
Table 2: Summary of Research Findings
Study Focus | Findings | Implications |
---|---|---|
Cancer Cell Lines | Reduced viability in MCF-7 and HCT116 | Potential anti-cancer agent |
Neurological Effects | Modulation of synaptic transmission | Potential treatment for neurodegenerative diseases |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Phenylethynyl-pyridine, and how can reaction efficiency be validated?
The synthesis of this compound typically involves cross-coupling reactions, such as the Sonogashira coupling, which connects pyridine derivatives with arylacetylenes. Key steps include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with copper iodide as a co-catalyst.
- Solvent optimization : Use polar aprotic solvents like DMF or THF under inert conditions.
- Characterization : Validate purity via NMR and NMR. For example, NMR peaks for the ethynyl proton appear at δ 2.8–3.2 ppm, while aromatic protons in pyridine and phenyl groups resonate between δ 7.2–8.5 ppm .
- Yield quantification : Compare isolated yields against theoretical values using HPLC or GC-MS.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Spectroscopy : and NMR to confirm structural integrity and regioselectivity. For example, the ethynyl carbon in NMR typically appears at δ 85–95 ppm .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀N⁺, expected m/z = 180.0813).
Advanced Research Questions
Q. How can reaction mechanisms for ethynyl group introduction in pyridine derivatives be investigated?
Advanced mechanistic studies involve:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- Computational modeling : Density Functional Theory (DFT) to simulate transition states and electron density maps. Tools like Gaussian or ORCA can predict regioselectivity in cross-coupling reactions .
- In-situ monitoring : Use Raman spectroscopy or X-ray crystallography to track intermediate formation.
Q. What strategies optimize the regioselectivity of this compound synthesis under copper-free conditions?
Copper-free Sonogashira protocols reduce side reactions:
- Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance palladium catalyst stability and selectivity.
- Base selection : Employ mild bases like Cs₂CO₃ to minimize dehalogenation of pyridine precursors.
- Temperature control : Reactions at 60–80°C balance speed and selectivity .
Q. How can computational tools aid in retrosynthetic planning for this compound derivatives?
AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible pathways. For example:
- Retrosynthesis prediction : Input target structure to generate precursor candidates (e.g., 3-bromopyridine and phenylacetylene).
- Yield estimation : Machine learning models predict optimal conditions based on historical data .
Q. How should researchers address contradictions in spectroscopic data for this compound analogs?
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 2-Phenylpyridine, δ 7.6–8.1 ppm for aromatic protons) .
- Dynamic effects : Consider tautomerism or solvent-induced shifts in NMR spectra.
- Collaborative analysis : Share raw data via platforms like Zenodo for peer verification .
Q. Safety and Best Practices
Q. What safety protocols are critical when handling this compound and its precursors?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloromethylated pyridines) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal.
- Emergency measures : For skin contact, rinse with water for 15 minutes and seek medical advice .
Q. Applications in Scientific Research
Q. What are the emerging applications of this compound in materials science and drug discovery?
Properties
IUPAC Name |
3-(2-phenylethynyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYFXWKSLUXFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449188 | |
Record name | 3-Phenylethynyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13238-38-5 | |
Record name | 3-Phenylethynyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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